molecular formula C16H14O6 B3032826 Vanillil CAS No. 5463-22-9

Vanillil

Cat. No.: B3032826
CAS No.: 5463-22-9
M. Wt: 302.28 g/mol
InChI Key: MJHMXBDRUWSJOS-UHFFFAOYSA-N
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Description

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and the primary component of the extract of the vanilla bean. Vanillin is widely used as a flavoring agent in foods, beverages, and pharmaceuticals due to its pleasant vanilla aroma and taste .

Mechanism of Action

Target of Action

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is a specialized metabolite and the main ingredient of vanilla extract . It is known to interact with various targets in the body. For instance, it has been found to act on the vanilloid receptors located in the peripheral afferent nerve fibers . These receptors play a crucial role in pain perception, inflammation, and body temperature regulation .

Mode of Action

Vanillin interacts with its targets, leading to various physiological changes. For instance, when it acts on the vanilloid receptors, it provides short-acting irritant and algesic properties . Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature .

Pharmacokinetics

The pharmacokinetics of vanillin involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability and hydrophobicity limit the bioactive efficiency and pharmacokinetics of vanillin . Nanocarriers or nanoparticles can potentiate the bioactive profile of vanillin .

Result of Action

Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It has been found to regulate gene expression and exhibit biological activities . These effects contribute to its potential therapeutic applications.

Action Environment

The action of vanillin can be influenced by various environmental factors. For instance, the chemical synthesis of vanillin is associated with environmental pollution and exhibits inadequate substrate selectivity, leading to decreased process efficiency and increased downstream processing costs . On the other hand, bio-based vanillin production methods yield vanillin at mild conditions with high efficiency and specificity, low energy consumption, and little pollution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillin can be synthesized through several methods:

Industrial Production Methods:

    Biotechnological Methods: Microorganisms such as fungi and bacteria can be used to produce vanillin through biotransformation processes.

    Plant Extraction: Vanillin can be extracted from vanilla pods using ethanol as a solvent.

Chemical Reactions Analysis

Vanillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Sulfuric acid, hydrochloric acid.

    Alkaline Conditions: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

    Vanillic Acid: Formed through oxidation.

    Vanillyl Alcohol: Formed through reduction.

Comparison with Similar Compounds

Vanillin is often compared with other similar compounds, such as:

Uniqueness of Vanillin: Vanillin is unique due to its widespread use as a flavoring agent and its diverse applications in various industries. Its pleasant aroma and taste, combined with its biological activities, make it a valuable compound in both research and industry.

Properties

IUPAC Name

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMXBDRUWSJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280403
Record name Vanillil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-22-9
Record name Vanillil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vanillil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Vanillil and where is it found?

A1: this compound, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde found naturally in vanilla beans. It contributes to the characteristic flavor and aroma of vanilla. Beyond its culinary uses, this compound displays promising biological activities, making it a subject of scientific interest. Notably, this compound has been identified in the oxidation products of Sulfite Waste Liquor []. It was also found as a constituent of Nelumbo nucifera Gaertn, a plant with known medicinal properties [].

Q2: Does this compound exhibit any antimicrobial activity?

A2: While this compound itself has not been extensively studied for antimicrobial properties, research shows that Vanillyl nonanoate, a derivative of this compound, inhibits the germination of Phytophthora capsici spores []. This finding suggests potential antifungal applications for this compound derivatives.

Q3: How does Vanillyl nonanoate protect plants from diseases?

A3: Research indicates that Vanillyl nonanoate triggers induced resistance in pepper and Arabidopsis plants, protecting them against Botrytis cinerea and Phytophthora capsici []. This induced resistance involves strengthening the cell wall with lignin and increasing biochemical defenses like PR proteins [].

Q4: What role does Vanillyl nonanoate play in plant systemic resistance?

A4: Vanillyl nonanoate induces systemic resistance in pepper and Arabidopsis plants []. This systemic response involves signaling molecules such as hydrogen peroxide, salicylic acid, ethylene, and jasmonates in pepper, while in Arabidopsis, salicylic acid and jasmonates are involved []. Interestingly, changes in 4-hydroxybenzoic acid levels were observed in pepper, suggesting a potential role in resistance [].

Q5: Can Vanillin be synthesized from Guaiacol, and if so, what is the process?

A5: Yes, Vanillin can be semi-synthesized from Guaiacol using a modified Sandmeyer reaction with in-situ generated formaldehyde [, ]. This method involves a heterogeneous phase reaction where formaldehyde is generated in situ and reacts with Guaiacol to produce Vanillyl alcohol. Subsequent oxidation of Vanillyl alcohol yields Vanillin [, ].

Q6: Are there any analytical methods available to quantify this compound almond acid?

A6: Yes, a simple and fast HPLC technique has been developed for analyzing this compound almond acid (also known as 4-Hydroxy-3-methoxymandelic acid) along with other acids like 5-hydroxyindoleacetic acid, homovanillic acid, and homogentisic acid in biological fluids [, ]. This method uses solid-phase extraction and either isocratic or gradient elution modes with UV detection, making it suitable for routine clinical applications [, ].

Q7: What are the applications of Vanillyl alcohol oxidase?

A7: Vanillyl alcohol oxidase is an enzyme involved in the degradation of lignin, a complex polymer found in plant cell walls. Research has explored the use of yeast expression systems for producing aromatic molecules, including a system employing a gene encoding Vanillyl alcohol oxidase []. This suggests potential applications in biotechnology for producing valuable aromatic compounds.

Q8: What is the role of this compound-type phenols in soil carbon storage?

A8: A study investigating lignin turnover in agricultural fields examined the fate of this compound-type phenols, along with syringyl- and coumaryl-type phenols, collectively termed VSC-lignin []. The research used compound-specific 13C isotopic analyses to track VSC-lignin in a chronosequence of maize monoculture. Results suggested that while lignin is considered recalcitrant, a significant portion of plant-residue lignin decomposes rapidly, with a small fraction becoming stabilized in soil organic matter [].

Q9: Are there any known long-chain N-Vanillyl acylamides (LCNVAs) derived from natural sources?

A9: Research explored the synthesis of novel LCNVAs from ricinoleic and lesquerolic acids, both long-chain fatty acids found in plants []. These LCNVAs were designed to target pain receptors, specifically the TRPV1 receptor and the FAAH enzyme []. This highlights the potential of using this compound as a building block for developing new molecules with therapeutic applications.

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